Clarithromycin Impurity M

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

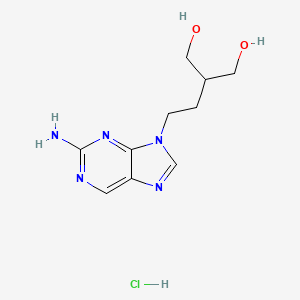

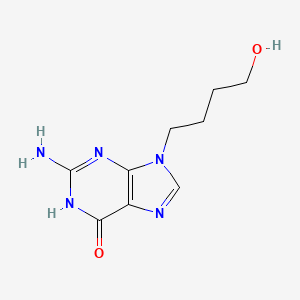

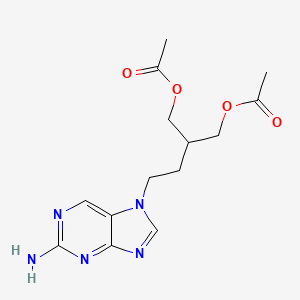

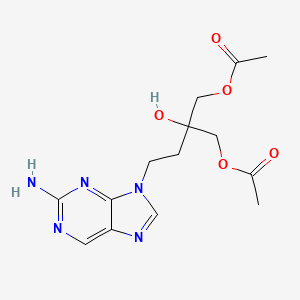

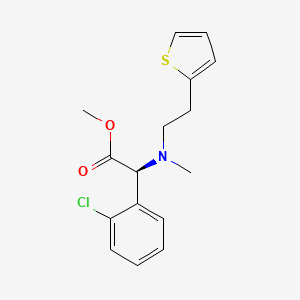

Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a derivative of the macrolide antibiotic Clarithromycin . It is used purely for research purposes and not for human consumption .

Synthesis Analysis

In the manufacturing process for Clarithromycin, an intermediate known as erythromycin-A oxime is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . This process generates Clarithromycin Impurity M . The concentration of this impurity increases with prolonged reaction times and/or raised reaction temperatures .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity M is C37H68N2O13 . It has a molecular weight of 748.94 .Chemical Reactions Analysis

The formation of Clarithromycin Impurity M involves an acid-base interaction, with chloramine being the electrophilic reagent . The reaction can be further modified with other reagents like hydroxylamine-O-sulfonic acid and NH2OMes .Aplicaciones Científicas De Investigación

Impurity Profiling and Identification

- High-performance liquid chromatography (HPLC) is used to identify and estimate both manufacturing and degradation impurities of Clarithromycin, including Impurity M. This is crucial for ensuring the quality and safety of the drug (Morgan et al., 1990).

Stability Studies

- Stability-indicating HPLC methods are developed for the separation of clarithromycin and related substances in bulk samples, including Impurity M. This helps in understanding the drug's stability under various conditions (Abuga et al., 2001).

Antibiotic Resistance Research

- Studies on clarithromycin resistance, such as in Mycobacterium intracellulare, involve examining impurities like Impurity M. Understanding impurities helps in comprehending how bacteria develop resistance to clarithromycin (Meier et al., 1994).

Environmental Impact Studies

- The ecological impact of clarithromycin, including its impurities, on aquatic ecosystems is a significant area of research. Studies on how these impurities affect algae and other microorganisms contribute to our understanding of pharmaceuticals in the environment (Peng et al., 2020).

Analytical Method Development

- Research into developing new analytical methods, such as LC-MS/MS for clarithromycin and its metabolites, often includes studying impurities like Impurity M to enhance detection and quantification accuracy (Vu et al., 2013).

Pharmacokinetics Studies

- Understanding the pharmacokinetics of clarithromycin, which involves studying its impurities, is essential for optimizing its use in treating infections. These studies help in determining appropriate dosages and understanding the drug's behavior in the body (Rodvold, 1999).

Drug Resistance Mechanisms

- The role of clarithromycin impurities in drug resistance, such as in Helicobacter pylori, is an important research area. This helps in developing better treatment strategies and understanding the mechanisms behind antibiotic resistance (Hirata et al., 2010).

Drug Formulation and Delivery Research

- Research into solid lipid nanoparticles for drug delivery includes clarithromycin and its impurities. Such studies aim to improve bioavailability and reduce adverse effects (Öztürk et al., 2019).

Chemical Derivatization Studies

- Chemical derivatization methods to enhance the detection of clarithromycin at low concentrations involve studying its impurities. This research contributes to more accurate drug monitoring and quality control (Abualhasan et al., 2020).

Direcciones Futuras

Propiedades

Número CAS |

127182-43-8 |

|---|---|

Nombre del producto |

Clarithromycin Impurity M |

Fórmula molecular |

C37H68N2O13 |

Peso molecular |

748.94 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)